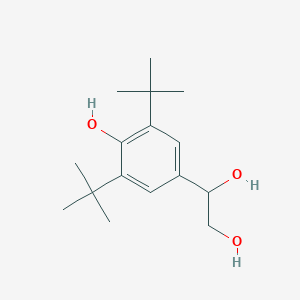![molecular formula C12H8Cl2N2O5 B3033955 2-[3-(3,4-Dichlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid CAS No. 128043-98-1](/img/structure/B3033955.png)
2-[3-(3,4-Dichlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid
説明
The compound "2-[3-(3,4-Dichlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid" is a derivative of imidazolidine, which is a five-membered heterocyclic compound. This particular derivative is characterized by the presence of a dichlorobenzyl group and a trioxo substituent, which suggests potential biological activity. The structure of this compound is related to various synthesized derivatives that have been studied for their pharmacological properties, such as angiotensin converting enzyme (ACE) inhibition and aldose reductase (AR) inhibition .
Synthesis Analysis
The synthesis of related imidazolidine derivatives has been reported in the literature. For example, (4S)-1-Alkyl-3-[[N-(carboxyalkyl)amino]acyl]-2-oxoimidazolidine-4-carboxylic acid derivatives were prepared using two methods, which involved the introduction of carboxyalkylamino acyl groups into the imidazolidine ring . Another synthesis approach involved the cyclization of N-[5-(4-chlorobenzylidene)-4-oxo-2-imidazolidinyl]glycine in acetic acid anhydride to yield a chlorobenzylidene-substituted imidazolidine dione . These methods highlight the versatility of imidazolidine chemistry in generating compounds with potential therapeutic effects.
Molecular Structure Analysis
The molecular structure of imidazolidine derivatives can be elucidated using various spectroscopic techniques such as mass spectrometry (MS), proton nuclear magnetic resonance (1H-NMR), and carbon-13 nuclear magnetic resonance (13C-NMR). X-ray crystallography can also be used to determine the crystal structure of these compounds, providing detailed information about their three-dimensional conformation . Semiempirical quantum chemistry calculations, such as the PM3 method, can be employed to predict the thermodynamic stability and the direction of cyclization reactions, which is crucial for understanding the reactivity of these molecules .
Chemical Reactions Analysis
The reactivity of imidazolidine derivatives towards nucleophilic attack can be a significant aspect of their chemical behavior. The stability and reactivity of these compounds can be examined to predict their behavior in biological systems or during further chemical modifications . Understanding these reactions is essential for the development of new drugs and for optimizing their pharmacological properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazolidine derivatives, such as solubility, melting point, and acidity, can be influenced by the substituents attached to the imidazolidine ring. Analytical techniques like gas chromatography/mass spectrometry (GC/MS) can be used to analyze these compounds and their formulations, as well as to detect and quantify impurities such as chlorinated dibenzo-p-dioxins and dibenzofurans . These properties are important for the formulation of pharmaceuticals and for ensuring their safety and efficacy.
科学的研究の応用
Selective Aldose Reductase Inhibitors
- A study by Ishii et al. (1996) showed that a series of 3-(arylalkyl)-2,4,5-trioxoimidazolidine-1-acetic acids, closely related to the compound , exhibited strong inhibitory activity against aldose reductase, an enzyme implicated in diabetic complications. This finding is significant for the development of treatments for diabetes-related disorders (Ishii et al., 1996).
Structural Analysis and Synthesis
- Kieć‐Kononowicz and Karolak-Wojciechowska (1995) conducted a study on the synthesis and structural analysis of similar imidazolidine derivatives. This research contributes to the understanding of the chemical properties and potential applications of such compounds (Kieć‐Kononowicz & Karolak-Wojciechowska, 1995).
Pharmacological Properties
- Ciechanowicz-rutkowska et al. (1995) explored the solution conformations of related diphenylhydantoin derivatives, uncovering different pharmacological activities, such as anticonvulsant and antidepressant properties, which are pertinent to the development of new drugs (Ciechanowicz-rutkowska et al., 1995).
Green Chemistry Synthesis
- Sonyanaik et al. (2018) demonstrated a "green" and efficient method for synthesizing 2,4,5-trisubstituted imidazole derivatives, to which the compound is structurally related. This research is significant for environmentally friendly chemical synthesis (Sonyanaik et al., 2018).
Anticancer Activity
- Kaminskyy, Zimenkovsky, and Lesyk (2009) synthesized and evaluated the anticancer activity of similar 2,4-azolidinedione-acetic acids derivatives. This research has implications for the development of new anticancer drugs (Kaminskyy, Zimenkovsky & Lesyk, 2009).
Safety and Hazards
作用機序
Target of Action
The compound contains a dichlorobenzyl group, which is known to have antiseptic properties . It is thought to denature external proteins and rearrange the tertiary structure proteins .
Mode of Action
The dichlorobenzyl group is thought to interact with its targets by denaturing external proteins and rearranging the tertiary structure proteins . This interaction could potentially lead to the inhibition of the target’s function, thereby exerting its antiseptic effect.
Biochemical Pathways
The dichlorobenzyl group is known to have antiseptic properties , suggesting that it may interfere with the biochemical pathways of bacteria or viruses, leading to their death or inhibition.
Result of Action
Given its potential antiseptic properties , it may lead to the death or inhibition of bacteria or viruses.
特性
IUPAC Name |
2-[3-[(3,4-dichlorophenyl)methyl]-2,4,5-trioxoimidazolidin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2N2O5/c13-7-2-1-6(3-8(7)14)4-15-10(19)11(20)16(12(15)21)5-9(17)18/h1-3H,4-5H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOYXYHJPQAORHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN2C(=O)C(=O)N(C2=O)CC(=O)O)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001155363 | |
| Record name | 3-[(3,4-Dichlorophenyl)methyl]-2,4,5-trioxo-1-imidazolidineacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001155363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
46.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49665778 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
128043-98-1 | |
| Record name | 3-[(3,4-Dichlorophenyl)methyl]-2,4,5-trioxo-1-imidazolidineacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=128043-98-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(3,4-Dichlorophenyl)methyl]-2,4,5-trioxo-1-imidazolidineacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001155363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Bromo-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B3033872.png)
![2-(4-benzylpiperidin-1-yl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3033875.png)
![2-(3,4-dihydroisoquinolin-2(1H)-yl)-7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3033876.png)
![2-[4-(2-chlorophenyl)piperazin-1-yl]-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3033878.png)
![2-[4-(2-chlorophenyl)piperazin-1-yl]-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3033879.png)
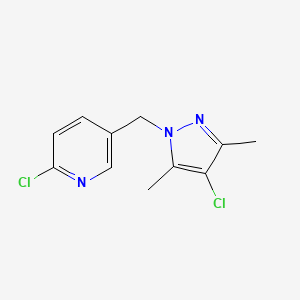
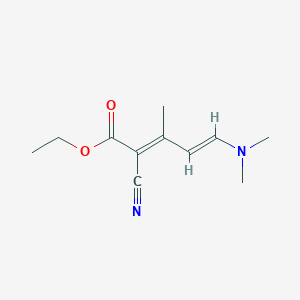
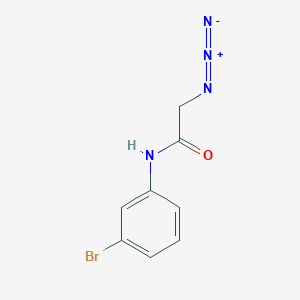
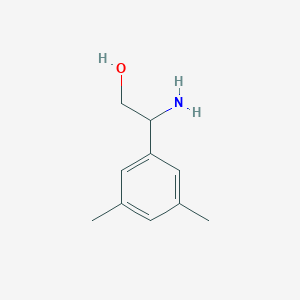

![3-[3-(Aminomethyl)phenyl]-1,3-oxazinan-2-one](/img/structure/B3033890.png)
![(3aR,6aS)-rel-tert-Butyl 4,6-dioxohexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B3033891.png)
![(1R,4R)-2-[(3-chlorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B3033893.png)
